Adenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water solubility increases by warming and lowering the pH

Insoluble in ethanol

In water, 5.1 g/L at 25 °C

37 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Cellular Signaling:

Adenosine acts as a signaling molecule, binding to specific receptors on cell surfaces known as adenosine receptors. Four main subtypes of adenosine receptors (A1, A2A, A2B, and A3) have been identified, each mediating distinct cellular responses []. Researchers leverage adenosine and its agonists (molecules that mimic adenosine's effects) and antagonists (molecules that block adenosine binding) to study these receptors' function and their role in various physiological systems []. This knowledge helps us understand how cells communicate and regulate their activities.

For instance, A2A receptors are abundant in the brain, and their activation is linked to processes like sleep-wake regulation and reward pathways []. By studying the effects of adenosine agonists on these receptors, scientists gain insights into the mechanisms underlying these vital functions.

Investigating Neurological Disorders:

The neuromodulatory properties of adenosine make it a valuable tool in neurological research. Studies have shown that adenosine receptor activity is implicated in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy []. Researchers utilize adenosine agonists and antagonists to explore how these molecules can influence the progression of these diseases or alleviate their symptoms.

For example, A2A receptor antagonists are being investigated for their potential to treat Parkinson's disease, as these receptors are believed to contribute to the movement impairments characteristic of the condition [].

Exploring Cardiovascular Function:

Adenosine plays a significant role in regulating blood flow and heart function. It exerts vasodilatory effects, meaning it relaxes blood vessels, and can also influence heart rate and contractility []. Researchers use adenosine and its analogs to study cardiovascular physiology and assess potential therapeutic targets in cardiovascular diseases.

For instance, the ability of adenosine to induce vasodilation is used in diagnostic tests like coronary angiography, where adenosine is administered to assess blood flow in narrowed coronary arteries [].

Unveiling Potential Therapeutic Applications:

Beyond understanding physiological processes, adenosine research holds promise for developing novel therapeutic strategies. As mentioned earlier, adenosine receptor agonists and antagonists are being explored for their potential to treat neurological and cardiovascular disorders [, ]. Additionally, adenosine's anti-inflammatory properties and its role in tissue protection are being investigated for applications in conditions like ischemia-reperfusion injury and organ transplantation.

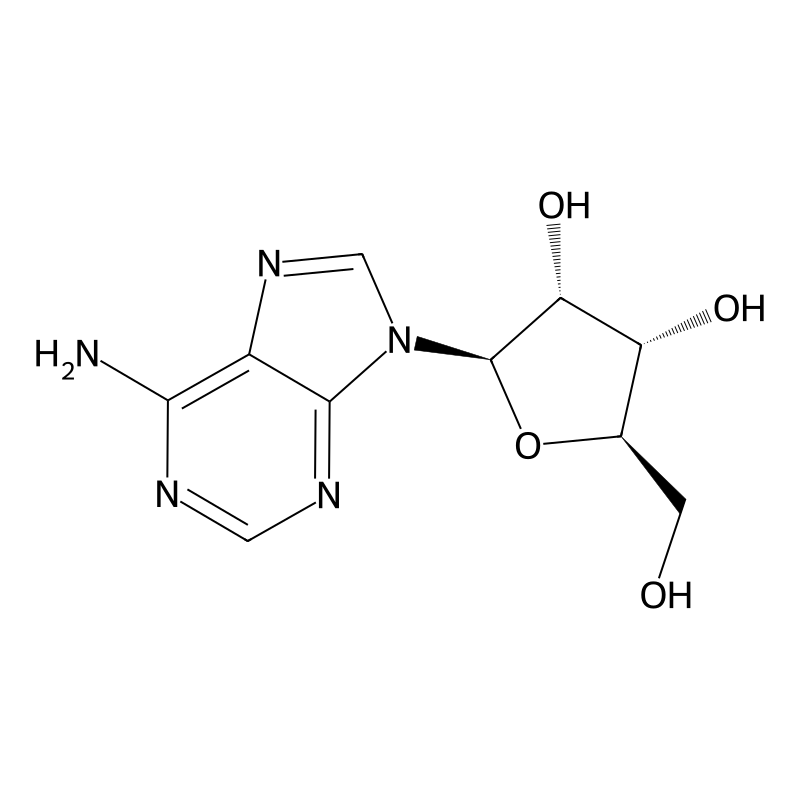

Adenosine is a purine nucleoside composed of the nitrogenous base adenine linked to a ribose sugar via a β-N9-glycosidic bond. It plays a crucial role in various biological processes, including energy transfer, signal transduction, and cellular metabolism. As a fundamental building block of nucleotides, adenosine is integral to the formation of adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate, which are essential for cellular energy storage and transfer. Additionally, adenosine functions as a signaling molecule through its interaction with specific receptors in the body, influencing physiological responses such as vasodilation and neurotransmission .

- Hydrolysis of Adenosine Triphosphate: Adenosine triphosphate (ATP) is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate, releasing energy:

This reaction is vital for cellular processes requiring energy . - Conversion to Inosine: Adenosine can be deaminated to form inosine through the action of adenosine deaminase:

This reaction plays a role in purine metabolism . - Phosphorylation: Adenosine can also be phosphorylated back to ATP or ADP by adenosine kinase:

This reaction is essential in maintaining cellular energy levels .

Adenosine exhibits various biological activities:

- Cardiovascular Effects: It induces vasodilation and can decrease heart rate by acting on A1 receptors in the heart, making it significant in cardiac physiology .

- Neurotransmission: Adenosine modulates neurotransmitter release and has neuroprotective effects, influencing sleep regulation and pain perception.

- Immune Response: It plays a role in immunomodulation by inhibiting T-cell activation and promoting anti-inflammatory responses .

Adenosine can be synthesized through several methods:

- De Novo Pathway: This involves the synthesis from ribose-5-phosphate and amino acids through multiple enzymatic steps leading to the formation of inosine monophosphate, which is then converted to adenosine monophosphate and further to adenosine .

- Salvage Pathway: Adenosine can be synthesized from adenine or ATP through phosphorylation reactions mediated by specific kinases .

- Chemical Synthesis: Various chemical methods have been developed for synthesizing adenosine derivatives, including coupling reactions and acylation techniques that modify the sugar or base components .

Adenosine has numerous applications in both clinical and research settings:

- Medical Uses: It is used in treating certain types of cardiac arrhythmias due to its ability to slow down heart rate. Additionally, it has potential applications in cancer therapy and neuroprotection .

- Research Tool: Adenosine analogs are widely used in pharmacological studies to explore receptor functions and signaling pathways related to cell metabolism and behavior.

Studies on adenosine interactions focus on its receptors (A1, A2A, A2B, A3), which are G-protein-coupled receptors that mediate various physiological effects. Research indicates that:

- Receptor Activation: Different receptor subtypes have distinct effects on cAMP levels and intracellular calcium mobilization. For instance, A2A receptors generally stimulate adenylate cyclase activity, while A1 receptors inhibit it .

- Therapeutic Potential: Understanding these interactions has led to exploring adenosine receptor agonists and antagonists as therapeutic agents for conditions like heart disease, cancer, and neurological disorders .

Several compounds share structural similarities with adenosine, including:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Adenosine Monophosphate | Contains adenine and ribose; one phosphate group | Key component of nucleotide metabolism |

| Adenosine Diphosphate | Similar structure; two phosphate groups | Intermediate in ATP synthesis |

| Adenosine Triphosphate | Contains three phosphate groups; energy carrier | Central role in energy metabolism |

| Inosine | Derived from adenosine; differs by an amine group | Functions as a precursor for purines |

| Guanosine | Similar nucleoside structure; contains guanine | Functions similarly but interacts with different receptors |

Adenosine stands out due to its unique role as both an energy carrier (in its triphosphate form) and a signaling molecule through its specific receptors. Its rapid clearance from circulation also differentiates it from other nucleotides that may have longer-lasting effects within the body .

Adenosine (C₁₀H₁₃N₅O₄) is a purine nucleoside composed of adenine and ribose linked via a β-N9-glycosidic bond. Its IUPAC name is (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. The molecule features:

- A planar adenine moiety with a six-membered pyrimidine ring fused to a five-membered imidazole ring.

- A ribose sugar in the β-D-ribofuranose configuration, with hydroxyl groups at the 2', 3', and 5' positions.

- A hydroxymethyl group at the 5' position of the ribose.

The molecular weight is 267.24 g/mol, and the structure exhibits stereochemical specificity, with critical chiral centers at C1', C2', C3', and C4' of the ribose.

Structural Diagram:

$$

\begin{array}{ccc}

& \text{NH}2 & \

& | & \

\text{N} & \text{C} & \text{N} \

| & \backslash & | \

\text{N} & \text{C} & \text{N} \

& | & \

\text{O} & \text{C} & \text{O} \

& | & \

\text{HOCH}2 & \text{C} & \text{OH} \

\end{array}

$$

Crystallographic and Spectroscopic Analysis

Crystallography:

Adenosine crystallizes in the monoclinic space group P2₁ with unit cell parameters:

Strongest X-ray diffraction lines occur at 7.723 (100% intensity), 5.085 (50%), and 5.851 (45%) Å.

Spectroscopy:

- UV-Vis: λₘₐₓ = 259 nm (ε = 15,400 M⁻¹cm⁻¹ in phosphate buffer, pH 7).

- Collision Cross Section (CCS):

| Adduct | CCS (Ų) | Method | |

|---|---|---|---|

| [M+H]⁺ | 154.39 | TW (polyalanine cal) | |

| [M+Na]⁺ | 161.39 | TW (polyalanine cal) | |

| [M-H]⁻ | 157.6 | DT (Agilent tune) |

HPLC Retention:

- Symmetry C18 column, 0.4% H₃PO₄/MeOH gradient: retention time = 8.2 min.

- RP-HPLC with 7% acetonitrile: retention time = 4.5 min.

Solubility, Stability, and Thermodynamic Properties

Solubility:

| Solvent | Solubility (mg/mL) | Temperature (°C) | |

|---|---|---|---|

| Water | 2.67 | 25 | |

| DMSO | 20.04 | 25 | |

| Methanol | 5.0 | 25 | |

| PBS (pH 7.2) | 10.0 | 25 |

Stability:

- Hydrolyzes in dilute mineral acids to adenine and D-ribose.

- Stable in neutral aqueous solutions for ≤24 hours.

- Deaminates in the presence of nitrous acid.

Thermodynamic Data:

- pKa₁ = 3.5 (ribose hydroxyl), pKa₂ = 12.5 (adenine amine).

- Melting point: 234–236°C (decomposition).

- Specific rotation: [α]ᴅ²⁵ = −61.7° (7 mg/100 mL H₂O).

Synthetic Pathways and Industrial Production Methods

Chemical Synthesis:

- Chlorination: Hypoxanthine → 6-chloropurine using POCl₃/pyridine.

- Glycosylation: Reaction with 1,2,3,5-tetraacetylribofuranose under Mitsunobu conditions.

- Ammonolysis: 6-Chloro intermediate + NH₃ → adenosine (55–97% yield).

Enzymatic Production:

Industrial Scale:

Analytical Techniques for Purity Assessment

HPLC-UV:

- Column: Waters Symmetry C18 (250 × 4.6 mm, 5 µm).

- Mobile phase: 0.4% H₃PO₄/MeOH gradient.

- LOD: 0.017 µg/mL, LOQ: 0.048 µg/mL.

Mass Spectrometry:

X-ray Diffraction:

Spectrophotometry:

Validation Parameters:

| Parameter | Value |

|---|---|

| Linearity (R²) | 0.9997 (0.1–200 µg/mL) |

| Intra-day RSD | <1.5% |

| Inter-day RSD | <2.0% |

Adenosine plays a fundamental role in nucleic acid biosynthesis, serving as a precursor for the formation of both ribonucleic acid and deoxyribonucleic acid structures. The incorporation of adenosine derivatives into nucleic acid polymers occurs through carefully regulated enzymatic processes that ensure the fidelity of genetic information storage and transmission [4] [5].

In ribonucleic acid synthesis, adenosine serves as the foundation for adenosine monophosphate formation, which subsequently becomes incorporated into ribonucleic acid chains through phosphodiester bond formation. The process begins with the phosphorylation of adenosine by adenosine kinase, which catalyzes the transfer of the gamma-phosphate group from adenosine triphosphate to adenosine, forming adenosine monophosphate [6]. This reaction is critical because it represents the first committed step in incorporating adenosine into the nucleotide pool available for ribonucleic acid synthesis.

The biosynthetic pathway for adenosine incorporation into deoxyribonucleic acid follows a similar pattern but involves additional enzymatic modifications. Adenosine must first be converted to its deoxyribose form through the action of ribonucleotide reductase, which reduces the 2'-hydroxyl group of the ribose sugar to form deoxyadenosine derivatives [4]. These deoxyadenosine compounds are then phosphorylated by deoxynucleoside kinases to produce deoxyadenosine triphosphate, the immediate precursor for deoxyribonucleic acid synthesis.

The regulation of adenosine incorporation into nucleic acids involves multiple control mechanisms that ensure balanced nucleotide pools. Adenosine deaminase activity modulates the availability of adenosine for nucleic acid synthesis by converting excess adenosine to inosine, effectively reducing the adenine nucleotide pool when necessary [7]. This regulatory mechanism is particularly important in rapidly dividing cells, where the demand for balanced nucleotide precursors is highest.

Research has demonstrated that adenosine derivatives can serve as transcription initiators in specific systems. Studies have shown that both the 5' position and the N6 position of adenosine nucleotides can be modified extensively without abolishing their ability to initiate transcription under T7 phi2.5 promoter conditions [8]. This finding has significant implications for understanding the flexibility of nucleic acid biosynthetic machinery and its ability to accommodate modified nucleosides.

The incorporation efficiency of adenosine into nucleic acids is influenced by the cellular energy state and the availability of competing substrates. During periods of high energy demand, the conversion of adenosine triphosphate to adenosine diphosphate and adenosine monophosphate can limit the availability of high-energy phosphate bonds needed for nucleic acid polymerization [9]. This energy-dependent regulation ensures that nucleic acid synthesis occurs primarily when cells have sufficient energy reserves to complete the process.

Furthermore, the presence of adenosine deaminases that act on ribonucleic acid introduces an additional layer of complexity to nucleic acid metabolism. These enzymes can edit adenosine residues within double-stranded ribonucleic acid structures, converting them to inosines that are read as guanosines during translation [10] [11]. This editing process represents a form of post-transcriptional modification that can alter the coding potential of ribonucleic acid molecules without changing the underlying deoxyribonucleic acid template.

Adenosine Triphosphate/Adenosine Diphosphate Energy Transfer Mechanisms

The adenosine triphosphate and adenosine diphosphate system represents the primary mechanism for energy transfer and storage in biological systems. This dynamic equilibrium between high-energy and lower-energy nucleotides enables cells to capture energy from metabolic processes and redistribute it to drive endergonic reactions throughout the cell [12] [9].

Adenosine triphosphate consists of adenosine bound to three phosphate groups designated alpha, beta, and gamma from the ribose sugar outward. The bonds between the beta and gamma phosphates, and between the alpha and beta phosphates, are high-energy phosphoanhydride bonds that store approximately 30.5 kilojoules per mole of energy [13]. When adenosine triphosphate undergoes hydrolysis to form adenosine diphosphate and inorganic phosphate, this stored energy is released and can be harnessed to drive cellular work [14].

The hydrolysis reaction follows the stoichiometry: adenosine triphosphate + water → adenosine diphosphate + inorganic phosphate + energy. Under standard biochemical conditions, this reaction has a free energy change of -30.5 kilojoules per mole, making it thermodynamically favorable and essentially irreversible under physiological conditions [13]. However, the actual free energy change in living cells is approximately -50 to -65 kilojoules per mole due to the low concentrations of adenosine diphosphate and inorganic phosphate maintained by cellular metabolism.

The reverse process, adenosine triphosphate synthesis from adenosine diphosphate and inorganic phosphate, requires energy input and occurs through three primary mechanisms: substrate-level phosphorylation, oxidative phosphorylation, and photophosphorylation. In substrate-level phosphorylation, the energy released from specific metabolic reactions is directly coupled to adenosine triphosphate synthesis. Oxidative phosphorylation harnesses the energy from electron transport chain reactions to drive adenosine triphosphate synthesis through the action of adenosine triphosphate synthase. Photophosphorylation occurs in photosynthetic organisms, where light energy is converted to chemical energy stored in adenosine triphosphate bonds [15].

The adenosine triphosphate/adenosine diphosphate energy transfer system operates through several key mechanisms that ensure efficient energy utilization. Phosphoryl group transfer represents the most common mechanism, where the terminal phosphate group of adenosine triphosphate is transferred to another molecule, thereby activating it for subsequent reactions. This phosphorylation process is catalyzed by kinase enzymes that couple adenosine triphosphate hydrolysis to the phosphorylation of target substrates [16].

The cellular concentrations of adenosine triphosphate, adenosine diphosphate, and adenosine monophosphate are carefully regulated to maintain optimal energy charge. Typical intracellular concentrations range from 3-5 millimolar for adenosine triphosphate, 0.5-1.0 millimolar for adenosine diphosphate, and 0.1-0.3 millimolar for adenosine monophosphate [17]. This concentration gradient ensures that the adenylate energy charge, calculated as (adenosine triphosphate + 0.5 × adenosine diphosphate)/(adenosine triphosphate + adenosine diphosphate + adenosine monophosphate), remains between 0.8 and 0.95 under normal physiological conditions.

The regulation of adenylate energy charge involves multiple enzymatic systems that respond to changes in cellular energy status. Adenylate kinase catalyzes the reversible reaction: 2 adenosine diphosphate ↔ adenosine triphosphate + adenosine monophosphate, thereby helping to maintain appropriate ratios of adenine nucleotides [18]. This enzyme becomes particularly important during periods of energy stress when adenosine triphosphate levels decline and adenosine diphosphate accumulates.

Adenylate deaminase provides an additional regulatory mechanism by removing adenosine monophosphate from the adenylate pool when energy charge decreases. This enzyme catalyzes the deamination of adenosine monophosphate to inosine monophosphate and ammonia, effectively preventing excessive depletion of the total adenine nucleotide pool during periods of high energy demand [19]. The reaction is sharply activated when energy charge falls below 0.9, providing a protective mechanism against catastrophic energy depletion.

The energy transfer efficiency of the adenosine triphosphate/adenosine diphosphate system is enhanced by compartmentalization within cells. Different cellular compartments maintain distinct adenylate pools that are regulated independently. Mitochondrial adenylate pools are maintained at high energy charge through oxidative phosphorylation, while cytoplasmic pools fluctuate more dramatically in response to energy-consuming processes [20].

Cyclic Adenosine Monophosphate Signaling and Second Messenger Systems

Cyclic adenosine monophosphate serves as a ubiquitous second messenger molecule that transduces extracellular signals into intracellular responses across diverse biological systems. This cyclic nucleotide is synthesized from adenosine triphosphate by adenylyl cyclase and degraded to 5'-adenosine monophosphate by phosphodiesterase enzymes, creating a dynamic signaling system that can respond rapidly to changing cellular conditions [21] [22].

The synthesis of cyclic adenosine monophosphate is initiated when extracellular signaling molecules bind to G-protein-coupled receptors on the cell surface. These receptors are linked to heterotrimeric G-proteins that can either stimulate or inhibit adenylyl cyclase activity depending on the specific G-protein subtype involved. G-stimulatory proteins activate adenylyl cyclase, leading to increased cyclic adenosine monophosphate production, while G-inhibitory proteins suppress enzyme activity and reduce cyclic adenosine monophosphate levels [22].

Adenylyl cyclase represents a family of membrane-bound enzymes that catalyze the conversion of adenosine triphosphate to cyclic adenosine monophosphate and pyrophosphate. The enzyme requires magnesium ions for activity and is regulated by both G-protein subunits and additional modulatory factors. Different tissues express distinct isoforms of adenylyl cyclase that exhibit varying sensitivities to regulatory inputs, allowing for tissue-specific responses to the same extracellular signals [21].

The primary mechanism of cyclic adenosine monophosphate action involves the activation of protein kinase A, also known as cyclic adenosine monophosphate-dependent protein kinase. This tetrameric enzyme consists of two regulatory subunits and two catalytic subunits in its inactive state. When cyclic adenosine monophosphate levels rise, the cyclic nucleotide binds to the regulatory subunits, causing conformational changes that release the active catalytic subunits [22].

The activated catalytic subunits of protein kinase A phosphorylate numerous target proteins on serine and threonine residues, thereby modulating their activity, localization, or stability. Key substrates include metabolic enzymes such as acetyl-coenzyme A carboxylase and hormone-sensitive lipase, transcription factors such as cyclic adenosine monophosphate response element-binding protein, and ion channels that regulate membrane permeability [22].

Cyclic adenosine monophosphate response element-binding protein represents one of the most important transcriptional targets of protein kinase A signaling. When phosphorylated by protein kinase A, this transcription factor undergoes conformational changes that enhance its ability to bind to cyclic adenosine monophosphate response elements in gene promoters. This binding recruits additional transcriptional co-activators and ultimately leads to increased transcription of genes containing cyclic adenosine monophosphate response elements [22].

The degradation of cyclic adenosine monophosphate is accomplished by phosphodiesterase enzymes that hydrolyze the cyclic 3',5'-phosphodiester bond to produce 5'-adenosine monophosphate. Multiple phosphodiesterase isoforms exist with different substrate specificities, tissue distributions, and regulatory properties. Some phosphodiesterases are specific for cyclic adenosine monophosphate, while others can hydrolyze both cyclic adenosine monophosphate and cyclic guanosine monophosphate [21].

The regulation of phosphodiesterase activity provides an additional level of control over cyclic adenosine monophosphate signaling. Many phosphodiesterases are inhibited by methylxanthines such as caffeine and theophylline, which prolongs cyclic adenosine monophosphate signaling by preventing its degradation. Other phosphodiesterases are regulated by calcium-calmodulin complexes, protein kinase A phosphorylation, or allosteric effectors [23].

Alternative cyclic adenosine monophosphate signaling pathways operate through exchange proteins activated by cyclic adenosine monophosphate, which are distinct from protein kinase A. These proteins contain cyclic adenosine monophosphate-binding domains that undergo conformational changes upon cyclic nucleotide binding, leading to the activation of Rap1 small GTPases and modulation of ion channel function [22].

The spatial and temporal dynamics of cyclic adenosine monophosphate signaling are controlled by the subcellular localization of adenylyl cyclases, phosphodiesterases, and protein kinase A. A-kinase anchoring proteins localize protein kinase A to specific subcellular locations, ensuring that cyclic adenosine monophosphate signals are transmitted to appropriate target proteins. This compartmentalization allows cells to generate localized cyclic adenosine monophosphate signals that activate specific subsets of target proteins without affecting the entire cell [22].

Research has demonstrated that adenosine can directly stimulate cyclic adenosine monophosphate formation in certain tissues through adenosine receptor activation. In rat spinal cord, adenosine stimulates cyclic adenosine monophosphate accumulation in a concentration-dependent manner with maximal effects at 1 millimolar concentrations. This adenosine-dependent cyclic adenosine monophosphate formation involves at least two receptor types, one independent and another coupled to alpha-adrenergic receptors [23].

Enzymatic Regulation: Adenosine Deaminase and Kinase Interactions

The enzymatic regulation of adenosine metabolism involves complex interactions between adenosine deaminase and adenosine kinase, two key enzymes that compete for adenosine as a substrate and thereby control its metabolic fate. These enzymes exhibit distinct kinetic properties, tissue distributions, and regulatory mechanisms that collectively determine whether adenosine is phosphorylated for retention within cells or deaminated for elimination [7] [6].

Adenosine deaminase catalyzes the irreversible hydrolytic deamination of adenosine to inosine and ammonia, representing a major pathway for adenosine catabolism. This enzyme belongs to the adenosine deaminase family and requires zinc as a cofactor for catalytic activity. The active site contains a deeply recessed pocket where adenosine binds through nine hydrogen bonds, positioning the substrate for nucleophilic attack by a zinc-activated water molecule [7].

The kinetic properties of adenosine deaminase reveal a Michaelis constant for adenosine typically ranging from 50 to 100 micromolar, depending on the tissue source and experimental conditions. The enzyme exhibits optimal activity at pH 6.5-7.0 and demonstrates substrate specificity for adenosine and its analogs, with limited activity toward other purine nucleosides [24]. The catalytic mechanism involves the formation of a tetrahedral intermediate followed by the elimination of ammonia and the formation of inosine.

Adenosine kinase catalyzes the phosphorylation of adenosine using adenosine triphosphate as the phosphate donor, producing adenosine monophosphate and adenosine diphosphate. This enzyme exhibits remarkably high affinity for adenosine, with Michaelis constants typically ranging from 0.2 to 0.4 micromolar, approximately one to two orders of magnitude lower than those observed for adenosine deaminase [6]. This kinetic advantage allows adenosine kinase to compete effectively for adenosine even when substrate concentrations are low.

The catalytic mechanism of adenosine kinase follows an ordered sequential pathway where inorganic phosphate or an activator compound first binds to a conserved asparagine-x-x-glutamate motif. This binding facilitates the subsequent binding of magnesium ions and adenosine, causing conformational changes that increase the affinity for magnesium-adenosine triphosphate complex. The formation of an anion hole stabilizes the pentacovalent transition state characteristic of in-line nucleophilic substitution reactions [6].

The regulation of adenosine kinase activity involves multiple mechanisms that respond to cellular energy status and metabolic demands. The enzyme is subject to product inhibition by adenosine monophosphate, which competes with adenosine for binding to the active site. This auto-inhibitory mechanism becomes particularly important when adenosine monophosphate levels rise, as occurs during energy depletion or increased adenosine kinase activity [25].

Potassium ions provide allosteric activation of adenosine kinase through binding to a coordination site adjacent to the adenosine triphosphate binding pocket. The binding of potassium connects to the adenosine triphosphate binding site through an anion hole structure involving aspartate residues. Nuclear magnetic resonance studies have revealed that potassium binding perturbs specific residues and induces conformational transitions that enhance catalytic activity by up to 2.5-fold [25].

The tissue-specific expression patterns of adenosine deaminase and adenosine kinase create distinct metabolic environments that favor different adenosine metabolic fates. Adenosine deaminase shows the highest expression levels in lymphoid tissues, particularly the thymus and small intestine, where it plays critical roles in immune system development and function. The enzyme also exhibits developmental regulation, with expression levels changing dramatically during tissue maturation [26].

Adenosine kinase demonstrates widespread tissue distribution but shows particularly high activity in brain, liver, and kidney tissues. The enzyme's high affinity for adenosine makes it the predominant pathway for adenosine metabolism under normal physiological conditions when adenosine concentrations are low. Only during conditions of metabolic stress, when adenosine levels rise substantially, does adenosine deaminase become quantitatively important for adenosine clearance [6].

The interaction between adenosine deaminase and adenosine kinase extends beyond simple substrate competition to include regulatory cross-talk mechanisms. Advances in understanding adenosine deaminase acting on ribonucleic acid enzymes have revealed that these enzymes can edit adenosine residues in messenger ribonucleic acid transcripts, potentially affecting the expression of genes encoding adenosine metabolizing enzymes [27].

The developmental regulation of adenosine deaminase expression involves post-transcriptional mechanisms that control messenger ribonucleic acid processing and stability within the nucleus. Studies comparing acute lymphocytic leukemic cell lines with different adenosine deaminase expression levels have identified differences in pre-messenger ribonucleic acid processing and stability as major determinants of tissue-specific enzyme expression [28].

Pathological conditions can dramatically alter the balance between adenosine deaminase and adenosine kinase activities. Genetic deficiencies in adenosine deaminase lead to severe combined immunodeficiency syndrome due to the accumulation of toxic adenosine metabolites in lymphoid tissues. Conversely, inhibition of adenosine kinase can lead to increased extracellular adenosine levels and enhanced adenosine receptor signaling [6].

Catabolic Pathways and Uric Acid Conversion

The catabolic degradation of adenosine ultimately leads to the formation of uric acid through a series of enzymatic reactions that constitute the purine degradation pathway. This metabolic route serves to eliminate excess purines from the body while salvaging useful components for other biosynthetic processes [24] [29].

The initial step in adenosine catabolism involves its conversion to inosine through the action of adenosine deaminase. This deamination reaction removes the amino group from the adenine base, converting it to hypoxanthine while maintaining the ribose sugar attachment. The reaction is thermodynamically favorable and essentially irreversible under physiological conditions, committing adenosine to the catabolic pathway [7].

Following deamination, inosine undergoes phosphorolytic cleavage catalyzed by purine nucleoside phosphorylase. This enzyme cleaves the glycosidic bond between hypoxanthine and ribose, producing free hypoxanthine and ribose-1-phosphate. The phosphorylytic mechanism allows for the conservation of the ribose moiety in a phosphorylated form that can be utilized for other metabolic purposes [30].

Purine nucleoside phosphorylase demonstrates broad substrate specificity, acting on both inosine and guanosine to produce their respective purine bases. The enzyme requires inorganic phosphate as a co-substrate and exhibits optimal activity at physiological pH. Structural studies have revealed that the catalytic mechanism involves protonation of the purine base at the N7 position, followed by nucleophilic attack by phosphate [31].

The conversion of hypoxanthine to xanthine represents the first oxidation step in the pathway and is catalyzed by xanthine oxidase. This molybdenum-containing enzyme also catalyzes the subsequent oxidation of xanthine to uric acid, making it responsible for both oxidation steps in the terminal portion of the purine catabolic pathway [32].

Xanthine oxidase contains multiple cofactors including flavin adenine dinucleotide, molybdenum, and iron-sulfur clusters, giving it a molecular mass of approximately 290 kilodaltons. The enzyme exists in two interconvertible forms: xanthine dehydrogenase, which preferentially uses nicotinamide adenine dinucleotide as an electron acceptor, and xanthine oxidase, which uses molecular oxygen and produces reactive oxygen species as byproducts [32].

The regulation of xanthine oxidase activity occurs at multiple levels, including transcriptional control, post-translational modification, and substrate availability. The enzyme is particularly abundant in liver and intestinal tissues, where it plays important roles in purine catabolism and the generation of uric acid for excretion. The production of reactive oxygen species during the oxidation reactions can have significant physiological consequences, particularly during conditions of tissue damage or inflammation [32].

Uric acid represents the terminal product of purine catabolism in humans and other primates, who lack the enzyme uricase that would further oxidize uric acid to the more soluble allantoin. This evolutionary loss of uricase activity results in higher circulating uric acid concentrations in humans compared to other mammals and contributes to the pathological condition known as gout when uric acid levels become excessive [29].

The solubility properties of uric acid significantly influence its biological effects and clinical significance. Uric acid has limited solubility in aqueous solutions, particularly at physiological pH, leading to the formation of crystals when concentrations exceed saturation limits. These crystals can deposit in joints and other tissues, triggering inflammatory responses that characterize gout and related conditions [24].

The regulation of uric acid formation involves multiple control points throughout the purine catabolic pathway. Adenosine deaminase activity determines the entry of adenosine into the catabolic pathway, while purine nucleoside phosphorylase activity controls the rate of purine base liberation. Xanthine oxidase represents the rate-limiting step for uric acid formation and is subject to regulation by substrate availability, oxygen tension, and tissue-specific factors [24].

Alternative pathways for adenosine catabolism exist that can bypass portions of the classical uric acid formation route. The direct phosphorylation of adenosine by adenosine kinase diverts the nucleoside away from deamination and toward nucleotide pool replenishment. The balance between these competing pathways depends on the relative activities of adenosine deaminase and adenosine kinase, which vary significantly among different tissues [6].

The salvage of ribose-1-phosphate produced by purine nucleoside phosphorylase represents an important aspect of purine catabolism that conserves carbon skeletons for other biosynthetic processes. Ribose-1-phosphate can be converted to ribose-5-phosphate and enter the pentose phosphate pathway, providing reducing equivalents and precursors for nucleotide synthesis [30].

The physiological significance of the adenosine catabolic pathway extends beyond simple waste elimination to include roles in immune system regulation, cardiovascular function, and neuroprotection. The tissue-specific expression patterns of catabolic enzymes create distinct metabolic environments that can influence adenosine receptor signaling and cellular responses to metabolic stress [33].

The clinical implications of disrupted adenosine catabolism are exemplified by genetic deficiencies in key enzymes. Adenosine deaminase deficiency leads to severe combined immunodeficiency due to the accumulation of toxic adenosine metabolites, while purine nucleoside phosphorylase deficiency results in selective T-cell immunodeficiency. These conditions highlight the critical importance of maintaining balanced purine catabolic flux for normal cellular function [7] [30].

Purity

Physical Description

Color/Form

Crystals from water

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

-1.05 (LogP)

log Kow = -1.05

-1.05

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 32 of 47 companies with hazard statement code(s):;

H315 (96.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Intravenous Adenocard (adenosine injection) is indicated for conversion to sinus rhythm of paroxysmal supraventricular tachycardia (PSVT), including that associated with accessory bypass tracts (Wolff-Parkinson-White Syndrome). When clinically advisable, appropriate vagal maneuvers (eg, Valsalva maneuver), should be attempted prior to Adenocard administration. /Included in US product label/

Adenocard does not convert atrial flutter, atrial fibrillation, or ventricular tachycardia to normal sinus rhythm. In the presence of atrial flutter or atrial fibrillation, a transient modest slowing of ventricular response may occur immediately following Adenocard administration.

Intravenous Adenoscan is indicated as an adjunct to thallium-201 myocardial perfusion scintigraphy in patients unable to exercise adequately. /Included in US product label/

/Experimental Therapy:/ ... It has been shown that, in Japanese men, adenosine improves androgenetic alopecia due to the thickening of thin hair due to hair follicle miniaturization. To investigate the efficacy and safety of adenosine treatment to improve hair loss in women, 30 Japanese women with female pattern hair loss were recruited for this double-blind, randomized, placebo-controlled study. Volunteers used either 0.75% adenosine lotion or a placebo lotion topically twice daily for 12 months. Efficacy was evaluated by dermatologists and by investigators and in phototrichograms. As a result, adenosine was significantly superior to the placebo according to assessments by dermatologists and investigators and by self-assessments. Adenosine significantly increased the anagen hair growth rate and the thick hair rate. No side-effects were encountered during the trial. Adenosine improved hair loss in Japanese women by stimulating hair growth and by thickening hair shafts. Adenosine is useful for treating female pattern hair loss in women as well as androgenetic alopecia in men.

Pharmacology

Adenosine is a ribonucleoside comprised of adenine bound to ribose, with vasodilatory, antiarrhythmic and analgesic activities. Phosphorylated forms of adenosine play roles in cellular energy transfer, signal transduction and the synthesis of RNA.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01E - Other cardiac preparations

C01EB - Other cardiac preparations

C01EB10 - Adenosine

Mechanism of Action

Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission.

Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome.

Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan.

... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature.

For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Adenosine

ADORA [HSA:134 135 136 140] [KO:K04265 K04266 K04267 K04268]

Vapor Pressure

Pictograms

Irritant

Impurities

Adenosine 3'-(dihydrogen phosphate)

Adenosine 3'-(tetrahydrogen triphosphate)

Adenosine 3'-(trihydrogen diphosphate)

D-ribose

Other CAS

5536-17-4

Absorption Distribution and Excretion

Adenosine is predominantly eliminated in the urine as uric acid.

Data regarding the volume of distribution of adenosine are not readily available.

Data regarding the clearance of adenosine are not readily available.

Intravenously administered adenosine is rapidly cleared from the circulation via cellular uptake, primarily by erythrocytes and vascular endothelial cells. This process involves a specific transmembrane nucleoside carrier system that is reversible, nonconcentrative, and bidirectionally symmetrical.

As Adenocard requires no hepatic or renal function for its activation or inactivation, hepatic and renal failure would not be expected to alter its effectiveness or tolerability.

Metabolism Metabolites

Intracellular adenosine is rapidly metabolized either via phosphorylation to adenosine monophosphate by adenosine kinase, or via deamination to inosine by adenosine deaminase in the cytosol. Since adenosine kinase has a lower Km and Vmax than adenosine deaminase, deamination plays a significant role only when cytosolic adenosine saturates the phosphorylation pathway.

Adenosine is rapidly metabolized intracellularly to the inactive metabolites adenosine monophosphate and inosine ... The drug is cleared by cellular uptake, principally by erythrocytes and vascular endothelial cells, via a specific transmembrane nucleoside transport system.

Inosine formed by deamination of adenosine can leave the cell intact or can be degraded to hypoxanthine, xanthine, and ultimately uric acid.

Adenosine monophosphate formed by phosphorylation of adenosine is incorporated into the high-energy phosphate pool. While extracellular adenosine is primarily cleared by cellular uptake, ... excessive amounts may be deaminated by an ecto-form of adenosine deaminase.

Intracellular adenosine is rapidly metabolized either via phosphorylation to adenosine monophosphate by adenosine kinase, or via deamination to inosine by adenosine deaminase in the cytosol. Half Life: Less than 10 secs

Associated Chemicals

Adenosine diphosphate; 58-64-0

Wikipedia

Alizarin

Drug Warnings

Following iv injection of adenosine, new arrhythmias (ventricular premature complexes [VPCs], atrial premature complexes, atrial fibrillation, sinus bradycardia, sinus tachycardia, skipped beats, and varying degrees of AV nodal block) frequently appear at the time of conversion to normal sinus rhythm. These arrythmias generally last only a few seconds and resolve without intervention. However, transient or prolonged episodes of asystole, sometimes fatal, have been reported with iv injection of adenosine. Ventricular fibrillation has been reported rarely with iv injection of the drug, including both resuscitated and fatal events. In most cases, these adverse effects occurred in patients receiving concomitant therapy with digoxin or, less frequently, digoxin and verapamil, although a causal relationship has not been established.

Some clinicians state that adenosine should not be used in patients with wide-complex tachycardias of unknown origin because of the risk of inducing potentially serious arrhythmias, including atrial fibrillation with a rapid ventricular rate or prolonged asystole with severe hypotension in preexcited tachycardias (eg, atrial flutter); the drug also may induce ventricular fibrillation in patients with severe coronary artery disease.

Appropriate resuscitative measures should be readily available.

For more Drug Warnings (Complete) data for Adenosine (16 total), please visit the HSDB record page.

Biological Half Life

... The plasma half-life of adenosine is less than 10 seconds.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: adenosine: matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid

Analyte: adenosine; matrix: chemical purity; procedure: dissolution in acetic anhydride and anhydrous acetic acid; potentiometric titration with perchloric acid

Clinical Laboratory Methods

Analyte: adenosine; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet absorption at 254 nm and comparison to standards (chemical purity)

Analyte: adenosine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 228 nm or mass spectrometry detection; limit of detection: 105 pmol

Analyte: adenosine; matrix: blood (whole); procedure: high-performance liquid chromatography with fluorescence detection at 280 nm (excitation) and 380 nm (emission); limit of detection: 0.2 pmol

Analyte: adenosine; matrix: urine; procedure: capillary electrophoresis with ultraviolet detection at 260 nm; limit of detection: 2 umol

Interactions

Adenosine effects are potentiated by dipyridamole. Thus, smaller doses of adenosine may be effective in the presence of dipyridamole.

Carbamazepine has been reported to increase the degree of heart block produced by other agents. As the primary effect of adenosine is to decrease conduction through the A-V node, higher degrees of heart block may be produced in the presence of carbamazepine.

Dates

2: Guh JH, Chang WL, Yang J, Lee SL, Wei S, Wang D, Kulp SK, Chen CS. Retraction of "Development of Novel Adenosine Monophosphate-Activated Protein Kinase Activators". J Med Chem. 2018 May 18. doi: 10.1021/acs.jmedchem.8b00707. [Epub ahead of print] PubMed PMID: 29772897.

3: Liang D, Woo JI, Shao H, Born WK, O'Brien RL, Kaplan HJ, Sun D. Ability of γδ T cells to modulate the Foxp3 T cell response is dependent on adenosine. PLoS One. 2018 May 17;13(5):e0197189. doi: 10.1371/journal.pone.0197189. eCollection 2018. PubMed PMID: 29771938.

4: Karmouty-Quintana H, Molina JG, Philip K, Bellocchi C, Gudenkauf B, Wu M, Chen NY, Collum SD, Ko J, Agarwal SK, Assassi S, Zhong H, Blackburn MR, Weng T. The Anti-fibrotic Effect of Adenosine A2B Receptor Antagonism in a Mouse Model of Dermal Fibrosis. Arthritis Rheumatol. 2018 May 17. doi: 10.1002/art.40554. [Epub ahead of print] PubMed PMID: 29771006.

5: Hong S, Li T, Luo Y, Li W, Tang X, Ye Y, Wu P, Hu Q, Cheng L, Chen H, Jiang L. Dynamic Changes of Astrocytes and Adenosine Signaling in Rat Hippocampus in Post-status Epilepticus Model of Epileptogenesis. Cell Mol Neurobiol. 2018 May 16. doi: 10.1007/s10571-018-0590-9. [Epub ahead of print] PubMed PMID: 29770956.

6: Domenici MR, Chiodi V, Averna M, Armida M, Pèzzola A, Pepponi R, Ferrante A, Bader M, Fuxe K, Popoli P. Neuronal adenosine A(2A) receptor overexpression is neuroprotective towards 3-nitropropionic acid-induced striatal toxicity: a rat model of Huntington's disease. Purinergic Signal. 2018 May 16. doi: 10.1007/s11302-018-9609-4. [Epub ahead of print] PubMed PMID: 29770921.

7: Morandi F, Horenstein AL, Rizzo R, Malavasi F. The Role of Extracellular Adenosine Generation in the Development of Autoimmune Diseases. Mediators Inflamm. 2018 Mar 26;2018:7019398. doi: 10.1155/2018/7019398. eCollection 2018. Review. PubMed PMID: 29769837; PubMed Central PMCID: PMC5892213.

8: Li Z, Shi J, Yu L, Zhao X, Ran L, Hu D, Song B. N (6) -methyl-adenosine level in Nicotiana tabacum is associated with tobacco mosaic virus. Virol J. 2018 May 16;15(1):87. doi: 10.1186/s12985-018-0997-4. PubMed PMID: 29769081.

9: Gutierrez M, Valdes F, Luna V, Arevalo B, Brown N. Adenosine: Synthetic Methods Of Its Derivatives And Antitumor Activity. Mini Rev Med Chem. 2018 May 16. doi: 10.2174/1389557518666180516163539. [Epub ahead of print] PubMed PMID: 29769005.

10: Long L, Wu S, Sun J, Wang J, Zhang H, Qi G. Effects of octacosanol extracted from rice bran on blood hormone levels and gene expressions of glucose transporter protein-4 and adenosine monophosphate protein kinase in weaning piglets. Anim Nutr. 2015 Dec;1(4):293-298. doi: 10.1016/j.aninu.2015.12.005. Epub 2015 Dec 30. PubMed PMID: 29767050; PubMed Central PMCID: PMC5940994.

11: Ayoub BM, Attia YM, Ahmed MS. Structural re-positioning, in silico molecular modelling, oxidative degradation, and biological screening of linagliptin as adenosine 3 receptor (ADORA3) modulators targeting hepatocellular carcinoma. J Enzyme Inhib Med Chem. 2018 Dec;33(1):858-866. doi: 10.1080/14756366.2018.1462801. PubMed PMID: 29768061.

12: El-Hashim AZ, Mathews S, Al-Shamlan F. Central adenosine A(1) receptors inhibit cough via suppression of excitatory glutamatergic and tachykininergic neurotransmission. Br J Pharmacol. 2018 May 16. doi: 10.1111/bph.14360. [Epub ahead of print] PubMed PMID: 29767468.

13: Liu CF, Ip JE, Cheung JW, Thomas G, Markowitz SM, Lerman BB. Utility of Pre-Induction Ventriculoatrial Response to Adenosine in the Diagnosis of Orthodromic Reciprocating Tachycardia. JACC Clin Electrophysiol. 2017 Mar;3(3):266-275. doi: 10.1016/j.jacep.2016.09.013. Epub 2016 Dec 21. PubMed PMID: 29759521.

14: Michaud GF, Kumar S. Catheter Ablation for Paroxysmal Atrial Fibrillation: Triggers and Thoughts Provoked by Adenosine. JACC Clin Electrophysiol. 2015 Jun;1(3):136-138. doi: 10.1016/j.jacep.2015.04.007. Epub 2015 May 1. PubMed PMID: 29759356.

15: Kuroi A, Miyazaki S, Usui E, Ichihara N, Kanaji Y, Takagi T, Iwasawa J, Nakamura H, Taniguchi H, Hachiya H, Iesaka Y. Adenosine-Provoked Atrial Fibrillation Originating From Non-Pulmonary Vein Foci: The Clinical Significance and Outcome After Catheter Ablation. JACC Clin Electrophysiol. 2015 Jun;1(3):127-135. doi: 10.1016/j.jacep.2015.02.020. Epub 2015 Apr 20. PubMed PMID: 29759355.

16: Marucci G, Santinelli C, Buccioni M, Navia AM, Lambertucci C, Zhurina A, Yli-Harja O, Volpini R, Kandhavelu M. Anticancer activity study of A(3) adenosine receptor agonists. Life Sci. 2018 May 13. pii: S0024-3205(18)30290-X. doi: 10.1016/j.lfs.2018.05.028. [Epub ahead of print] PubMed PMID: 29763615.

17: Westra J, Holm NR, Christiansen EH, Thim T. An augmented Pd/Pa response after contrast injection during intravenous adenosine-induced hyperemia. Coron Artery Dis. 2018 May 14. doi: 10.1097/MCA.0000000000000631. [Epub ahead of print] PubMed PMID: 29762146.

18: Liu G, Li SQ, Hu PP, Tong XY. Altered sarco(endo)plasmic reticulum calcium adenosine triphosphatase 2a content: Targets for heart failure therapy. Diab Vasc Dis Res. 2018 May 1:1479164118774313. doi: 10.1177/1479164118774313. [Epub ahead of print] PubMed PMID: 29762054.

19: Padilla KM, Quintanar-Setephano A, López-Vallejo F, Berumen LC, Miledi R, García-Alcocer G. Behavioral changes induced through adenosine A2A receptor ligands in a rat depression model induced by olfactory bulbectomy. Brain Behav. 2018 Apr 17;8(5):e00952. doi: 10.1002/brb3.952. eCollection 2018 May. PubMed PMID: 29761007; PubMed Central PMCID: PMC5943772.

20: Alabed S, Providência R, Chico TJA. Cochrane corner: adenosine versus intravenous calcium channel antagonists for supraventricular tachycardia. Heart. 2018 May 14. pii: heartjnl-2017-312909. doi: 10.1136/heartjnl-2017-312909. [Epub ahead of print] PubMed PMID: 29760241.

Explore Compound Types